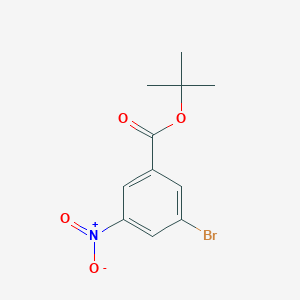

Tert-butyl 3-bromo-5-nitrobenzoate

描述

Tert-butyl 3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a nitro group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-nitrobenzoate typically involves the esterification of 3-bromo-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of more complex derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include tert-butyl 3-azido-5-nitrobenzoate or tert-butyl 3-thiocyanato-5-nitrobenzoate.

Reduction Products: The primary product is tert-butyl 3-amino-5-nitrobenzoate.

Oxidation Products: Potential products include more oxidized forms of the benzoate derivative.

科学研究应用

Synthetic Chemistry

Tert-butyl 3-bromo-5-nitrobenzoate is widely utilized as a building block in organic synthesis. It participates in various coupling reactions, such as:

- Suzuki-Miyaura Couplings : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

- Stille Couplings : Similar to Suzuki reactions, this method facilitates the introduction of functional groups into complex organic molecules.

For example, researchers have successfully used this compound to synthesize novel fluorescent probes for biological imaging, demonstrating its utility in developing advanced materials for research purposes.

Biological Applications

The biological activity of this compound has been explored in several studies:

- Enzyme Interaction Studies : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Its structural components may influence gene expression related to oxidative stress responses.

- Antioxidant Activity : Research indicates that it can induce gene expression associated with antioxidant defenses, such as superoxide dismutase and catalase, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 1: Development of Fluorescent Probes

A study published in the Journal of the American Chemical Society demonstrated the synthesis of fluorescent probes using this compound. These probes were designed for biological imaging applications, showcasing the compound's role in advancing imaging technologies.

Case Study 2: Interaction with Cytochrome P450 Enzymes

Research focusing on the interaction between this compound and cytochrome P450 enzymes revealed that this compound could modulate drug metabolism pathways. The findings suggested that its bromine and nitro groups enhance binding affinity to enzyme active sites .

作用机制

The mechanism of action of tert-butyl 3-bromo-5-nitrobenzoate largely depends on its chemical reactivity. The bromine atom and nitro group are key functional groups that participate in various chemical reactions. For instance, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds.

相似化合物的比较

- Tert-butyl 3-bromo-4-nitrobenzoate

- Tert-butyl 3-chloro-5-nitrobenzoate

- Tert-butyl 3-bromo-5-methylbenzoate

Comparison: Tert-butyl 3-bromo-5-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups on the benzene ring This positioning affects its chemical reactivity and the types of reactions it can undergo

生物活性

Tert-butyl 3-bromo-5-nitrobenzoate is an organic compound characterized by a tert-butyl ester group, a bromine atom, and a nitro group attached to a benzoate structure. Its molecular formula is C12H12BrN2O4. This compound has garnered attention in various fields of research due to its unique structural components, which confer significant biological activities.

Structural Characteristics

The compound features:

- A tert-butyl group , which enhances lipophilicity.

- A bromine atom at the 3-position, which can participate in nucleophilic substitution reactions.

- A nitro group at the 5-position, known for its electron-withdrawing properties.

These structural attributes contribute to its reactivity and potential biological interactions.

Biological Activity Overview

This compound exhibits various biological activities primarily linked to its interactions with cellular processes. Notably, it has been studied for its role in:

- Oxidative stress modulation : The compound can act as a substrate for cytochrome P450 enzymes, influencing the metabolism of xenobiotics and potentially affecting oxidative stress responses in cells.

- Gene expression regulation : Research indicates that it may induce the expression of antioxidant genes such as superoxide dismutase and catalase, suggesting a protective role against oxidative damage.

Interaction with Cytochrome P450 Enzymes

Studies have shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to:

- Altered metabolism of pharmaceuticals.

- Changes in the bioavailability of drugs metabolized by these enzymes.

Antioxidant Mechanisms

The compound's ability to induce antioxidant gene expression has been documented, highlighting its potential therapeutic applications in conditions characterized by oxidative stress. For instance, it may enhance cellular defenses against reactive oxygen species (ROS), contributing to cellular homeostasis.

Case Studies

- Synthesis of Fluorescent Probes : In a study published in the Journal of the American Chemical Society, researchers utilized this compound to synthesize novel fluorescent probes aimed at biological imaging applications. These probes demonstrated effective cellular uptake and localization, indicating the compound's utility in biomedical research.

- Enzyme Interaction Studies : Another investigation focused on the compound's interaction with various enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity, influencing metabolic rates and pathways in human liver microsomes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and similarity indices:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 3-bromo-5-nitrobenzoate | 0.88 | Lacks the tert-butyl group; simpler structure |

| Ethyl 3-bromo-5-nitrobenzoate | 0.91 | Ethyl group instead of tert-butyl |

| Methyl 3-bromo-4-nitrobenzoate | 0.85 | Different positioning of nitro group |

| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 0.91 | Hydroxy substitution changes reactivity |

| Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | 0.93 | Hydroxy group impacts solubility and reactivity |

This comparison illustrates how variations in substituents affect chemical behavior and biological activity.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) of the Bromine Atom

The bromine atom at position 3 is susceptible to substitution due to the electron-withdrawing effects of the nitro group (position 5), which activates the ring toward nucleophilic attack.

Mechanistic Insights :

-

The nitro group directs substitution to the meta position relative to itself, favoring attack at position 3 (occupied by bromine) .

-

Steric bulk from the tert-butyl ester may necessitate prolonged reaction times or elevated temperatures .

Reduction of the Nitro Group

The nitro group at position 5 can be reduced to an amine under controlled conditions.

Notes :

-

The tert-butyl ester remains stable under mild hydrogenation conditions but may hydrolyze under acidic reduction (e.g., SnCl2/HCl) .

-

Over-reduction of the aromatic ring is avoided by using selective catalysts like Pd/C .

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester can be cleaved to yield the corresponding carboxylic acid.

| Hydrolysis Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H2SO4 (conc.), reflux | 3-Bromo-5-nitrobenzoic acid | ~90% |

| Basic hydrolysis | NaOH (aq), EtOH, 80°C | 3-Bromo-5-nitrobenzoate salt | ~60% |

Challenges :

-

Tert-butyl esters are resistant to hydrolysis compared to methyl/ethyl analogs, requiring harsh acidic conditions .

-

The nitro group stabilizes the intermediate oxonium ion during acidic cleavage .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, electrophilic substitution can occur at the less hindered positions.

Key Point :

-

The nitro group strongly deactivates the ring, making additional EAS challenging unless directed by other substituents .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Optimization :

属性

IUPAC Name |

tert-butyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNMXSXRBJESFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。